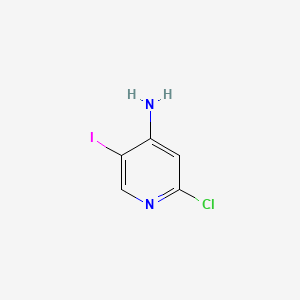
2-Chloro-5-iodo-4-pyridinamine
Cat. No. B1390960
Key on ui cas rn:
800402-12-4
M. Wt: 254.45 g/mol
InChI Key: DEJUUKULVAIMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09018214B2
Procedure details


N-Iodosuccinimide (24.75 g, 110.0 mmol) was added to a solution of 2-chloro-pyridin-4-ylamine (12.85 g, 100.0 mmol) in acetonitrile (400 mL) and the mixture stirred and held at reflux overnight. Upon cooling to room temperature the solvent was removed in vacuo and residue partitioned between EtOAc (250 mL), saturated sodium thiosulfate (100 mL) and water (250 mL). The organic layer was separated, washed with water (2×250 mL), separated and the solvent removed in vacuo to afford an orange oil that was subjected to column chromatography on silica. Gradient elution with 30-50% EtOAc in petrol afforded a pale orange solid that was rinsed with 25% EtOAc in petrol (80 mL). Solids were collected by filtration and sucked dry to afford the title compound (7.32 g) as an off-white solid. The mother liquors were concentrated to dryness in vacuo and the residues subjected to column chromatography on silica. Elution with 30-50% EtOAc in petrol afforded further pure material (1.90 g). Combined yield: (9.22 g, 36%) 1H NMR (DMSO-d6) 8.20 (1H, s), 6.64 (1H, s), 6.50 (2H, br s). MS: [M+H]+ 255.



Name
Identifiers


|
REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:15]=[C:14]([NH2:16])[CH:13]=[CH:12][N:11]=1>C(#N)C>[Cl:9][C:10]1[CH:15]=[C:14]([NH2:16])[C:13]([I:1])=[CH:12][N:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.75 g
|
|
Type
|
reactant
|
|
Smiles
|
IN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
12.85 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=C1)N
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo and residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between EtOAc (250 mL), saturated sodium thiosulfate (100 mL) and water (250 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×250 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford an orange oil that
|
WASH
|
Type
|
WASH
|
|
Details
|
Gradient elution with 30-50% EtOAc in petrol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a pale orange solid
|
WASH
|
Type
|
WASH
|
|
Details
|
that was rinsed with 25% EtOAc in petrol (80 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Solids were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sucked dry
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C(=C1)N)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.32 g | |
| YIELD: CALCULATEDPERCENTYIELD | 28.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
